IR820-Ptx
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Overview
Description
IR820-Ptx is a conjugate of the near-infrared dye IR820 and the chemotherapeutic agent paclitaxel. This compound is designed to combine the photothermal properties of IR820 with the chemotherapeutic effects of paclitaxel, making it a promising candidate for cancer treatment through combined photothermal therapy and chemotherapy .
Preparation Methods
The synthesis of IR820-Ptx involves the conjugation of IR820 with paclitaxel. One method involves the use of poly(ε-caprolactone-co-lactide)-b-poly(ethylene glycol)-b-poly(ε-caprolactone-co-lactide) as a carrier to encapsulate the conjugate. This method ensures high stability and biocompatibility both in vitro and in vivo . Another approach involves the use of dendrimers pre-modified with arginine-glycine-aspartic peptides, poly(ethylene glycol) chains, and acetyl groups to load IR820, followed by thorough characterization .
Chemical Reactions Analysis
IR820-Ptx undergoes various chemical reactions, including photothermal reactions and enzymatic degradation. The compound is sensitive to pH and enzymes, which allows it to release its therapeutic agents in a controlled manner. The major products formed from these reactions include free IR820 and paclitaxel, which can efficiently kill tumor cells through a combination of photothermal therapy and chemotherapy .
Scientific Research Applications
IR820-Ptx has numerous scientific research applications, particularly in the field of cancer treatment. It is used for magnetic field-guided tumor targeting and multifunctional theranostics, combining magnetic resonance imaging and near-infrared fluorescence imaging with photothermal and chemotherapeutic effects . The compound has shown significant tumor inhibition effects in various studies, making it a valuable tool for personalized cancer diagnosis and treatment .
Mechanism of Action
The mechanism of action of IR820-Ptx involves the synergistic effects of photothermal therapy and chemotherapy. IR820 absorbs near-infrared light, generating heat that can kill cancer cells. Paclitaxel disrupts the microtubule network within the cell, inhibiting cell division and promoting apoptosis. The combination of these two mechanisms enhances the overall therapeutic effect, leading to significant tumor inhibition .
Comparison with Similar Compounds
IR820-Ptx is unique in its combination of photothermal and chemotherapeutic properties. Similar compounds include other conjugates of near-infrared dyes and chemotherapeutic agents, such as indocyanine green-paclitaxel and cyanine dye-paclitaxel conjugates. this compound stands out due to its high stability, biocompatibility, and enhanced therapeutic effects through the combination of photothermal therapy and chemotherapy .
Properties
Molecular Formula |
C99H112N4NaO21S2+ |
---|---|
Molecular Weight |
1781.1 g/mol |
IUPAC Name |
sodium;4-[2-[(E)-2-[(3E)-2-[[6-[(1S,2R)-1-benzamido-3-[[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-6-oxohexyl]amino]-3-[(2E)-2-[1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C99H112N4O21S2.Na/c1-61-75(59-99(112)90(123-92(110)70-38-19-13-20-39-70)88-97(10,78(106)58-79-98(88,60-119-79)124-63(3)105)89(108)86(120-62(2)104)81(61)96(99,8)9)121-93(111)87(85(66-34-15-11-16-35-66)101-91(109)69-36-17-12-18-37-69)122-80(107)44-21-14-26-53-100-84-67(47-51-76-94(4,5)82-71-42-24-22-32-64(71)45-49-73(82)102(76)54-27-29-56-125(113,114)115)40-31-41-68(84)48-52-77-95(6,7)83-72-43-25-23-33-65(72)46-50-74(83)103(77)55-28-30-57-126(116,117)118;/h11-13,15-20,22-25,32-39,42-43,45-52,75,78-79,85-88,90,106,112H,14,21,26-31,40-41,44,53-60H2,1-10H3,(H3,101,109,113,114,115,116,117,118);/q;+1/b67-47+,76-51+;/t75-,78-,79+,85-,86+,87+,88-,90-,97+,98-,99+;/m0./s1 |
InChI Key |
GOMXEQWQNZYYCQ-CMECTGEHSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCCCCNC\7=C(CCC/C7=C\C=C\8/C(C9=C(N8CCCCS(=O)(=O)O)C=CC1=CC=CC=C19)(C)C)/C=C/C1=[N+](C2=C(C1(C)C)C1=CC=CC=C1C=C2)CCCCS(=O)(=O)[O-])O)OC(=O)C1=CC=CC=C1)(CO4)OC(=O)C)O)C)OC(=O)C.[Na+] |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)CCCCCNC7=C(CCCC7=CC=C8C(C9=C(N8CCCCS(=O)(=O)O)C=CC1=CC=CC=C19)(C)C)C=CC1=[N+](C2=C(C1(C)C)C1=CC=CC=C1C=C2)CCCCS(=O)(=O)[O-])O)OC(=O)C1=CC=CC=C1)(CO4)OC(=O)C)O)C)OC(=O)C.[Na+] |
Origin of Product |
United States |
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